2-((4-Ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide
Description
This compound, commonly referred to in literature by its research code VUAA1 (IUPAC name: N-(4-ethylphenyl)-2-[[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide), is a synthetic agonist of the insect olfactory co-receptor (Orco). Orco is a conserved ion channel subunit critical for odorant sensing in insects, making VUAA1 a valuable tool for studying insect olfaction and developing pest control agents . Structurally, VUAA1 features a 1,2,4-triazole core substituted with a pyridin-3-yl group, an ethyl chain at the 4-position, and a thioacetamide linker connected to a 4-ethylphenyl moiety. Its synthesis involves multi-step organic reactions, typically yielding stock solutions dissolved in DMSO for experimental use .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-3-14-8-5-6-10-16(14)21-17(25)13-26-19-23-22-18(24(19)4-2)15-9-7-11-20-12-15/h5-12H,3-4,13H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVKRIAAIBSDHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142529-69-9 | |
| Record name | N-(2-ETHYLPHENYL)-2-((4-ET-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the acylation of the triazole-thioether intermediate with an acyl chloride or anhydride to form the acetamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, especially at the pyridine ring, where electrophilic or nucleophilic substitution can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((4-Ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of VUAA1, their modifications, and functional differences:
Functional and Structural Insights
- Pyridine Position : Shifting the pyridine nitrogen from the 3-position (VUAA1) to 2- or 4-positions (OLC15, VUAA3) alters receptor binding. For example, VUAA3’s pyridin-4-yl group broadens agonist activity across insect species , while OLC15’s pyridin-2-yl group confers antagonist properties .
- Phenyl Substituents : Replacing the 4-ethylphenyl group with bulkier substituents (e.g., 4-butylphenyl in OLC15) enhances antagonist activity by sterically hindering Orco activation .
- Triazole Substitutions : Allyl groups at the triazole 4-position (e.g., 6a, 7b) reduce Orco affinity but may improve metabolic stability in vivo .
Physicochemical Properties
Research Findings
- VUAA1: Activates Orco in Drosophila melanogaster, Manduca sexta, and Cydia pomonella with EC50 values in the low micromolar range . It is non-competitive with endogenous pheromones, making it useful for dissecting odorant signaling pathways .
- VUAA3 : Shows broader efficacy in moths and mosquitoes but lower potency than VUAA1 in Drosophila .
Biological Activity
2-((4-Ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Structural Characteristics
The molecular formula of the compound is . The structural representation includes a triazole ring which is known for its bioactivity. The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | |
| SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(C)C)C3=CN=CC=C3 |
| InChI | InChI=1S/C20H23N5OS/c1-4... |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were evaluated, revealing promising results against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Activity
The compound has been tested for its anti-inflammatory effects. Preliminary results suggest that it inhibits the cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The IC50 value for COX-II inhibition was found to be comparable to established anti-inflammatory drugs.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was tested against A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The results indicated an IC50 value of approximately 15 µM for A431 cells and 10 µM for Jurkat cells, suggesting significant potential as an anticancer agent.
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in treating infections and cancer. For instance:
- Case Study on Antimicrobial Efficacy : A series of triazole compounds were synthesized and tested against resistant bacterial strains. The study concluded that modifications to the pyridine ring enhanced antimicrobial activity.
- Case Study on Anti-inflammatory Properties : A derivative similar to the compound was evaluated in a mouse model of arthritis, showing a reduction in paw swelling and inflammatory markers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
